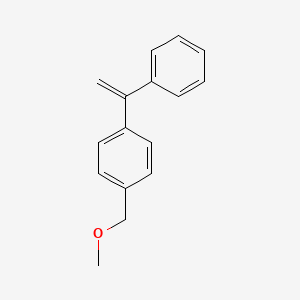
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H14O. It is a derivative of benzene, featuring a methoxymethyl group and a phenylethenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene typically involves the reaction of benzene derivatives with appropriate reagents. One common method is the Friedel-Crafts alkylation, where benzene reacts with methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methoxymethyl group. Subsequently, the phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(Formylmethyl)-4-(1-phenylethenyl)benzene.
Reduction: Formation of 1-(Methoxymethyl)-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: Similar in structure but lacks the methoxymethyl group.
Methyl(1-phenylethenyl) ether: Similar in structure but has a different substitution pattern on the benzene ring.
Uniqueness
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both methoxymethyl and phenylethenyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
414858-26-7 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O/c1-13(15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-2/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
BAONKESKYNMPTD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


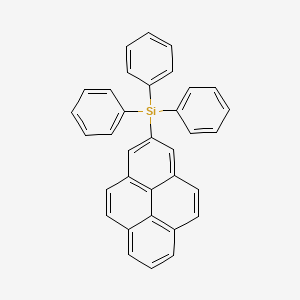
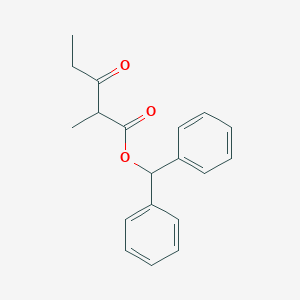
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)

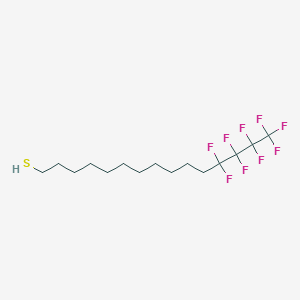
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)
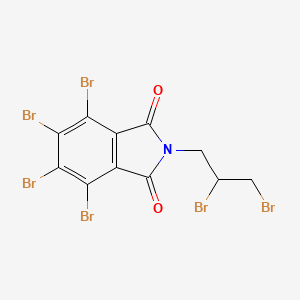
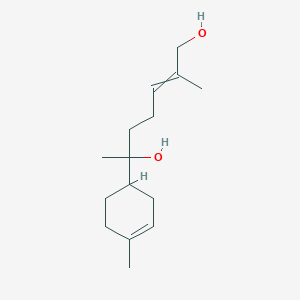
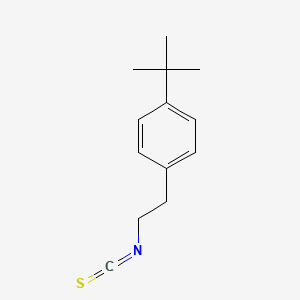
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
